molecular formula C17H19N5O8 B575769 N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid

N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid

Cat. No.: B575769
M. Wt: 421.4 g/mol
InChI Key: JKTBCMILCFDKEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

ROS 234 dioxalate acts as a potent H3 antagonist. It has a pKB of 9.46 for the Guinea-pig ileum H3-receptor and a pKi of 8.90 for the Rat cerebral cortex H3-receptor .

Safety and Hazards

The safety data sheet suggests using personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing when handling ROS 234 dioxalate . It also recommends using a suitable respirator .

Future Directions

Unfortunately, the product has been discontinued , and specific future directions or applications are not mentioned in the available resources.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid primarily undergoes substitution reactions due to the presence of the imidazole and benzimidazole rings . These reactions can be facilitated by various reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include strong acids and bases, which can facilitate the substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. the primary focus is on maintaining the integrity of the H3 antagonist properties .

Properties

IUPAC Name

N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5.2C2H2O4/c1-2-6-12-11(5-1)17-13(18-12)15-7-3-4-10-8-14-9-16-10;2*3-1(4)2(5)6/h1-2,5-6,8-9H,3-4,7H2,(H,14,16)(H2,15,17,18);2*(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTBCMILCFDKEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NCCCC3=CN=CN3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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